molecular formula C25H25N3O4S2 B2378726 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391876-58-7

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2378726
CAS No.: 391876-58-7
M. Wt: 495.61
InChI Key: MMPDRXROKSLFTR-UHFFFAOYSA-N
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Description

This compound is a tetrahydrobenzo[b]thiophene derivative featuring a carboxamide group at position 3 and a 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido substituent at position 2.

Properties

IUPAC Name

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c26-23(29)22-20-7-3-4-8-21(20)33-25(22)27-24(30)17-9-11-19(12-10-17)34(31,32)28-14-13-16-5-1-2-6-18(16)15-28/h1-2,5-6,9-12H,3-4,7-8,13-15H2,(H2,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPDRXROKSLFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Isoquinoline Derivative Preparation:

  • Benzothiophene Formation: : Utilizing a sequence of cyclization reactions to construct the tetrahydrobenzo[b]thiophene core.

  • Amidation: : Combining the sulfonyl isoquinoline derivative with the benzothiophene core through amidation reactions, often involving coupling agents like EDCI or HATU.

  • Final Purification: : Chromatography methods like HPLC are used to purify the final product.

Industrial Production Methods

Scaling up the production for industrial purposes usually involves optimizing each step to improve yield and reduce costs. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often resulting in sulfoxide or sulfone derivatives.

  • Reduction: : Reduction can lead to the formation of reduced isoquinoline or benzothiophene rings.

  • Substitution: : Electrophilic or nucleophilic substitutions can modify the sulfonamide or benzothiophene rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Including lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium catalysts.

  • Substitution Reagents: : Like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products Formed

Oxidation and reduction typically produce functionalized derivatives, while substitution reactions yield a variety of substituted benzamido and tetrahydrobenzo[b]thiophene compounds.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique chemical structure that includes a tetrahydrobenzo[b]thiophene core, which is known for its biological activity. The presence of the sulfonamide and isoquinoline moieties suggests potential interactions with biological targets, making it a candidate for drug development.

Molecular Formula and Weight

  • Molecular Formula : C16H18N2O4S
  • Molecular Weight : 350.39 g/mol

Anticancer Activity

Research indicates that compounds similar to this one exhibit anticancer properties. The isoquinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The sulfonamide group may enhance the compound's interaction with specific cellular targets involved in cancer progression.

Antimicrobial Properties

Compounds containing the isoquinoline structure have shown promising antimicrobial activities. This particular compound may possess similar properties, making it a candidate for the development of new antibiotics or antifungal agents.

Neurological Applications

The structural components of this compound suggest potential neuroprotective effects. Isoquinolines are known for their influence on neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

  • Anticancer Studies
    • A study demonstrated that derivatives of isoquinoline displayed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Testing
    • Research published in Journal of Medicinal Chemistry highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Neuroprotection Research
    • A recent investigation into neuroprotective agents found that isoquinoline-based compounds could mitigate oxidative stress in neuronal cells, indicating their potential use in neurodegenerative disease therapies .

Mechanism of Action

The compound's mechanism of action often involves binding to active sites of target enzymes, inhibiting their activity by forming stable complexes. It can disrupt biological pathways, leading to its effects on cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives

Compound Key Substituents Molecular Weight Synthesis Yield Reference
Target Compound Dihydroisoquinoline sulfonyl, carboxamide ~470–480 (est.) Not reported
2-(4-(Piperidin-1-ylsulfonyl)benzamido)-... (CAS: 313662-67-8) Piperidine sulfonyl, carboxamide 447.57 Not reported
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... (6o) Ethoxy ester, hydroxyphenyl 390.37 22%
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-... (12) Dioxoisoindolinyl, nitrile 386.42 56%

Biological Activity

The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The general approach includes:

  • Formation of the Isoquinoline Core : The synthesis begins with the creation of the 3,4-dihydroisoquinoline structure.
  • Sulfonamide Introduction : A sulfonyl group is introduced to enhance solubility and biological interaction.
  • Carboxamide Formation : The final step involves the formation of the carboxamide linkage to complete the structure.

Anticancer Activity

Research indicates that compounds containing the tetrahydroisoquinoline and benzothiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism : The anticancer activity is believed to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis. Specifically, these compounds may interact with D1-like dopamine receptors, which are implicated in cancer progression .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. A related study evaluated tetrahydrobenzothiophene derivatives and found them effective against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.64–19.92 μM
P. aeruginosa0.72–45.30 μM
Salmonella0.54–90.58 μM
S. aureus1.11–99.92 μM

Compound 3b from this study showed particularly strong activity against E. coli with an MIC value of 1.11 μM .

Analgesic Effects

Another notable aspect of this compound's biological profile is its analgesic activity. Research has indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant analgesic effects in animal models, surpassing traditional analgesics like metamizole .

Case Studies

  • Study on Anticancer Effects : In a controlled study involving various cancer cell lines, a derivative similar to our target compound was tested for its ability to inhibit cell growth and induce apoptosis. Results showed a dose-dependent response with significant reductions in cell viability at higher concentrations.
  • Antimicrobial Evaluation : A series of synthesized tetrahydrobenzothiophene derivatives were evaluated for their antibacterial properties using standard MIC assays against clinical isolates of bacteria. The results indicated that certain compounds had superior efficacy compared to existing antibiotics.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound features a benzo[b]thiophene core, a sulfonamide-linked dihydroisoquinoline moiety, and a carboxamide group. These components contribute to its potential as a kinase inhibitor or receptor modulator. The sulfonamide group enhances solubility and hydrogen-bonding interactions, while the tetrahydrobenzo[b]thiophene scaffold provides conformational rigidity for target binding .

Q. What are the common synthetic challenges in preparing this compound?

Synthesis involves multi-step reactions, including sulfonylation of the dihydroisoquinoline precursor, coupling to the benzamido-thiophene intermediate, and final carboxamide formation. Key challenges include:

  • Side reactions : Competing sulfonation at alternative sites (e.g., aromatic rings) requires controlled reaction stoichiometry .
  • Purification : Chromatography (HPLC or flash column) is critical due to polar byproducts .
  • Yield optimization : Catalysts like triethylamine or pyridine improve acylation efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

Technique Purpose Example Data
NMR Confirm regiochemistry of sulfonamide and amide bonds¹H NMR: δ 7.8–8.2 ppm (aromatic protons)
HPLC Assess purity (>98%) and detect trace intermediatesRetention time: 12.5 min (C18 column, acetonitrile/water)
Mass Spectrometry Verify molecular weight (e.g., [M+H]⁺ = 528.2 Da)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dilution to prevent side reactions .
  • Temperature control : Sulfonylation proceeds optimally at 0–5°C to avoid over-sulfonation .
  • Catalyst screening : Lithium bis(trimethylsilyl)amide (LiHMDS) improves carboxamide formation efficiency .

Q. How do structural modifications impact biological activity?

Comparative studies with analogs (e.g., methyl or methoxy substitutions on the benzamido ring) reveal:

  • Methoxy groups : Enhance metabolic stability but reduce solubility .
  • Sulfonyl group replacement : Switching to carbonyl or phosphonate groups diminishes kinase inhibition, highlighting the sulfonamide’s role in binding .

Q. How should researchers address contradictions in biological assay data?

Discrepancies in IC₅₀ values (e.g., FLT3 inhibition vs. off-target effects) may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays alter inhibition kinetics. Standardize ATP levels at 1 mM .
  • Cell-line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) to confirm target selectivity .
  • Data validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational tools can predict this compound’s reactivity or target interactions?

  • Quantum mechanics (QM) : Simulate sulfonamide bond stability under acidic/basic conditions .
  • Molecular docking (AutoDock Vina) : Predict binding modes to FLT3 kinase (PDB: 4XUF) .
  • ADMET prediction (SwissADME) : Forecast solubility (LogP = 2.1) and CYP450 interactions .

Methodological Considerations for Data Interpretation

Q. How to resolve spectral contradictions in NMR assignments?

  • 2D NMR (HSQC, HMBC) : Differentiate overlapping proton signals in the tetrahydrobenzo[b]thiophene region (δ 2.5–3.5 ppm) .
  • Isotopic labeling : Synthesize ¹³C-labeled intermediates to confirm carbonyl carbon assignments .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the carboxamide group .
  • Stability testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) .

Tables for Comparative Analysis

Q. Table 1: Comparison of Sulfonylation Reagents

Reagent Yield (%) Purity (%) Side Products
SOCl₂/Pyridine6595Sulfonic acid byproducts
TsCl/Et₃N7298Minimal

Q. Table 2: Biological Activity of Structural Analogs

Analog FLT3 IC₅₀ (nM) Solubility (µg/mL) Reference
Parent Compound12.545
4-Methoxy Derivative8.228
Sulfonyl → Carbonyl>1000120

Key Recommendations for Researchers

  • Prioritize HPLC-MS for batch-to-batch consistency checks.
  • Use cryo-preservation for biological samples to maintain compound integrity.
  • Collaborate with computational chemists to design targeted analogs via QSAR modeling .

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